3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid
Overview
Description
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 This compound is characterized by a pyrrole ring substituted with methyl groups at positions 3 and 5, a nitro group at position 4, and a carboxylic acid group at position 2
Scientific Research Applications
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of 3,5-dimethylpyrrole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The primary product is 3,5-dimethyl-4-amino-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives can be obtained depending on the reagents used.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, making the compound useful in various biochemical studies.
Comparison with Similar Compounds
- 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its carboxylic acid group provides additional functionality for further chemical modifications.
Properties
IUPAC Name |
3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-5(7(10)11)8-4(2)6(3)9(12)13/h8H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFLRPGHDJTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1[N+](=O)[O-])C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231294 | |
Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17106-12-6 | |
Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17106-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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